molecular formula C8H7NO3 B2990574 Methyl 5-(cyanomethyl)furan-2-carboxylate CAS No. 39258-67-8

Methyl 5-(cyanomethyl)furan-2-carboxylate

Cat. No.: B2990574
CAS No.: 39258-67-8
M. Wt: 165.148
InChI Key: VBUVIELUTBEXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(cyanomethyl)furan-2-carboxylate: is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol. It is a derivative of furan, a heterocyclic aromatic organic compound, and is characterized by the presence of a cyanomethyl group attached to the furan ring.

Synthetic Routes and Reaction Conditions:

  • Furan Derivative Synthesis: The compound can be synthesized starting from furan-2-carboxylic acid

  • Cyanomethylation: The cyanomethyl group can be introduced using reagents like cyanomethyl halides in the presence of a base.

  • Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods:

  • Batch Process: The compound is typically produced in a batch process where the reaction conditions are carefully controlled to ensure high yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The furan ring can undergo oxidation to form various oxidized products.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the nitrile group.

  • Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various furan derivatives, including furan-2,5-dione.

  • Reduction Products: Primary amines.

  • Substitution Products: Amides and other derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways. Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves the formation of covalent bonds with target molecules, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound has a phenyl group instead of a cyanomethyl group.

  • Methyl furan-2-carboxylate: This is a simpler derivative without the cyanomethyl group.

Uniqueness: Methyl 5-(cyanomethyl)furan-2-carboxylate is unique due to the presence of the cyanomethyl group, which imparts different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 5-(cyanomethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUVIELUTBEXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.